molecular formula C17H16N2O3S3 B2788865 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 885911-02-4

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide

Cat. No. B2788865
CAS RN: 885911-02-4
M. Wt: 392.51
InChI Key: FCICNSYYMFKUGH-UHFFFAOYSA-N
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Description

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide, also known as MTA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. MTA has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide exerts its effects by inhibiting the activity of enzymes involved in the biosynthesis of S-adenosylmethionine (SAM), a molecule that is involved in various cellular processes including DNA methylation and protein synthesis. By inhibiting SAM biosynthesis, N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide disrupts these processes and can lead to cell death in cancer cells.
Biochemical and Physiological Effects
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide has been shown to exhibit a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide has also been found to modulate the immune system, potentially making it a valuable tool in immunology research.

Advantages and Limitations for Lab Experiments

One major advantage of using N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide in scientific research is its versatility, as it can be used in a wide range of experiments across various fields of study. However, one limitation is that N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide can be difficult to synthesize and purify, making it a more expensive reagent to use in experiments.

Future Directions

There are many potential future directions for research involving N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide. One area of interest is investigating the potential use of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide in combination with other anti-cancer drugs to improve treatment outcomes. Additionally, further research is needed to fully understand the mechanisms underlying N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide's neuroprotective effects, which could lead to the development of new treatments for neurodegenerative diseases. Finally, more studies are needed to determine the safety and efficacy of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide in vivo, as most research to date has been conducted in vitro.

Synthesis Methods

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide can be synthesized by reacting 2-mercaptobenzo[d]thiazole with p-tolylthioacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then treated with methylsulfonyl chloride to yield N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide.

Scientific Research Applications

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide has been studied for its potential use in cancer research, as it has been found to inhibit the growth of cancer cells in vitro. N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as it has been shown to protect neurons from oxidative stress.

properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S3/c1-11-3-5-12(6-4-11)23-10-16(20)19-17-18-14-8-7-13(25(2,21)22)9-15(14)24-17/h3-9H,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCICNSYYMFKUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide

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